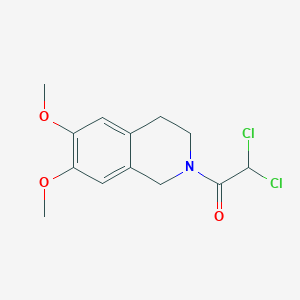![molecular formula C9H14N2O4 B12911829 N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide CAS No. 87149-80-2](/img/structure/B12911829.png)
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide: is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a dimethoxyethyl group and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced via an alkylation reaction. This involves reacting the oxazole intermediate with a dimethoxyethyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Acetylation: The final step involves acetylation of the amine group on the oxazole ring. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring, where halogens or other nucleophiles can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated oxazoles, amino-substituted oxazoles.
科学研究应用
Chemistry
In synthetic chemistry, N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the dimethoxyethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethoxyethyl)acetamide
- 3-(2,2-Dimethoxyethyl)-1,2-oxazole
- N-(2,2-Dimethoxyethyl)-4-oxazolecarboxamide
Uniqueness
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide is unique due to the combination of its structural features, including the oxazole ring and the dimethoxyethyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research.
属性
CAS 编号 |
87149-80-2 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12) |
InChI 键 |
GRIQYMDKLYAQHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CON=C1CC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
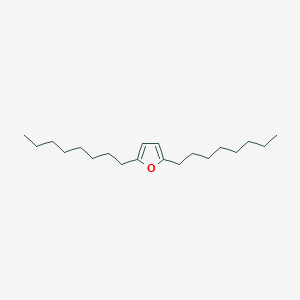


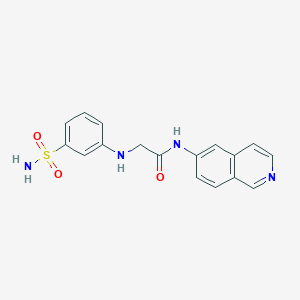
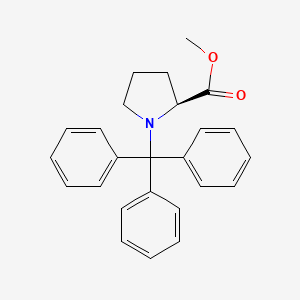
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
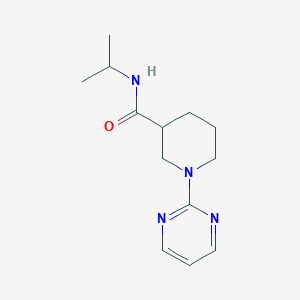
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
